molecular formula C12H17N3O5S B2705187 2-(2,6-dioxopiperidin-1-yl)-N-((5-methylisoxazol-4-yl)methyl)ethanesulfonamide CAS No. 2034404-75-4

2-(2,6-dioxopiperidin-1-yl)-N-((5-methylisoxazol-4-yl)methyl)ethanesulfonamide

Cat. No.: B2705187
CAS No.: 2034404-75-4
M. Wt: 315.34
InChI Key: NICQWODCBZERPP-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-1-yl)-N-((5-methylisoxazol-4-yl)methyl)ethanesulfonamide is a chemical compound of high interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure combining a dioxopiperidine moiety with a methylisoxazole group linked by an ethanesulfonamide bridge. The dioxopiperidine unit is a privileged scaffold in pharmaceuticals, often associated with diverse biological activities. Similarly, the isoxazole ring is a common heterocycle in bioactive molecules and approved drugs . Researchers are exploring this compound and its analogs primarily in the context of designing and synthesizing novel small-molecule inhibitors for various biological targets. Its structural complexity suggests potential for high selectivity and potency. Investigations may focus on its application in developing therapeutic agents for areas such as oncology, immunology, and inflammatory diseases. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Properties

IUPAC Name

2-(2,6-dioxopiperidin-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5S/c1-9-10(7-13-20-9)8-14-21(18,19)6-5-15-11(16)3-2-4-12(15)17/h7,14H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICQWODCBZERPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)CCN2C(=O)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,6-dioxopiperidin-1-yl)-N-((5-methylisoxazol-4-yl)methyl)ethanesulfonamide, also known by its CAS number 1226448-42-5, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H24N4O6S
  • Molecular Weight : 412.5 g/mol
  • CAS Number : 1226448-42-5

Research indicates that this compound may act as a modulator of certain biological pathways. It has been studied for its effects on the cereblon (CRBN) pathway, which is significant in the context of multiple myeloma treatment and other hematological malignancies. The compound's structure suggests potential interactions with protein targets involved in cell proliferation and apoptosis.

Antiproliferative Effects

A study conducted on a series of related compounds demonstrated that derivatives similar to 2-(2,6-dioxopiperidin-1-yl)-N-((5-methylisoxazol-4-yl)methyl)ethanesulfonamide exhibited significant antiproliferative activity against various cancer cell lines. For instance:

  • Compound 10a (a close analogue) showed IC50 values of 2.25 µM against NCI-H929 cells and 5.86 µM against U2932 cells, indicating potent antiproliferative properties comparable to established treatments like lenalidomide .

Inhibition of TNF-α

The compound has also been evaluated for its ability to inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. The IC50 for TNF-α inhibition was reported at approximately 0.76 µM for compound 10a, highlighting its potential as an anti-inflammatory agent .

Apoptosis Induction

Further studies revealed that the compound can induce apoptosis in cancer cells. In experiments with NCI-H929 cells treated with compound 10a:

  • A dose-dependent increase in apoptotic events was observed, with early apoptosis rising from 3.4% to 13.3% and late apoptosis from 2.6% to 21.3% at varying concentrations .

Case Studies and Research Findings

StudyCompoundCell LineIC50 (µM)Effect
10aNCI-H9292.25Antiproliferative
10aU29325.86Antiproliferative
10aPBMC>20Low toxicity
10aNCI-H9290.76TNF-α inhibition

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Modifications to the piperidine ring or the isoxazole moiety can alter potency and selectivity towards specific targets:

  • Amino Group Substitution : Changing the amino group position affected antiproliferative activity; certain substitutions led to a decrease in effectiveness.
  • Alkyl Group Substitution : Introduction of alkyl groups at specific positions resulted in diminished activity, indicating that steric factors play a crucial role in binding affinity and efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence (European Patent Application, 2022) includes three structurally related sulfonamide derivatives.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Hypothesized Mechanism/Target Advantages/Limitations vs. Target Compound
2-(2,6-dioxopiperidin-1-yl)-N-((5-methylisoxazol-4-yl)methyl)ethanesulfonamide (Target) - 2,6-dioxopiperidinyl
- 5-methylisoxazole substituent
Likely Cereblon (CRBN) E3 ligase modulation (common for dioxopiperidines in PROTACs/IMiDs) - Enhanced solubility due to dioxopiperidine
- Isoxazole may improve metabolic stability
2-(4,4-difluoropiperidin-1-yl)-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)ethanesulfonamide - 4,4-difluoropiperidinyl
- Complex bicyclic heterocycle (pyrrolotriazolopyrazine)
Kinase inhibition (e.g., JAK/STAT or BTK pathways) - Fluorine atoms may increase lipophilicity and membrane permeability
- Potential off-target effects
N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(2H-1,2,3-triazol-2-yl)ethanesulfonamide - 2H-1,2,3-triazole substituent
- Cyclopentyl scaffold
Protein degradation (e.g., PROTACs leveraging triazole for linker flexibility) - Triazole improves synthetic accessibility
- Reduced solubility compared to dioxopiperidine analogs
N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(1H-1,2,3-triazol-1-yl)ethanesulfonamide - 1H-1,2,3-triazole substituent (regioisomer of above) Similar to above but altered binding due to triazole orientation - Regioisomerism may affect target engagement
- Potential for improved selectivity

Key Findings from Structural Analysis

Target vs. Difluoropiperidine Analogs: The target’s 2,6-dioxopiperidinyl group replaces the 4,4-difluoropiperidinyl in the first comparator. Dioxopiperidines are known to enhance water solubility and CRBN binding in immunomodulatory drugs (e.g., lenalidomide), whereas fluorinated piperidines prioritize lipophilicity for CNS penetration . The 5-methylisoxazole in the target may offer superior metabolic stability compared to the comparator’s bulky bicyclic heterocycle, which could complicate synthesis and pharmacokinetics.

However, their triazole groups enable modular conjugation (e.g., for PROTACs) and may improve synthetic yields . The cyclopentyl scaffold in these analogs introduces conformational constraints, which might enhance target specificity but limit solubility.

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